2-氟-4-碘苯胺

概览

描述

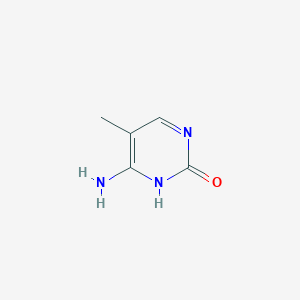

2-Fluoro-4-iodoaniline is a compound that is part of the fluoroaniline family, which are aniline derivatives substituted with fluorine atoms. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluoroaniline derivatives can be achieved through different routes. For instance, the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline can lead to the formation of 2-fluoroalkylated indoles, which suggests a method that could potentially be adapted for the synthesis of 2-fluoro-4-iodoaniline . Additionally, the Schiemann reaction has been utilized to synthesize 2-fluoro-4-iodo-anisole, which shares a similar substitution pattern to 2-fluoro-4-iodoaniline, indicating that similar methodologies could be applied .

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives can be complex, as seen in the crystal and molecular structure determination of 2,6-dibromo-3-chloro-4-fluoroaniline. This compound crystallizes in the monoclinic space group and features classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . These findings provide insights into the potential molecular interactions and structural characteristics that 2-fluoro-4-iodoaniline may exhibit.

Chemical Reactions Analysis

Fluoroanilines can undergo various chemical reactions. For example, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves acid-assisted persulfate initiated polymerization . This indicates that 2-fluoro-4-iodoaniline could potentially be used as a monomer for polymer synthesis. Moreover, halogen-bond-promoted radical reactions have been reported, such as the synthesis of 2-fluoroalkylated quinoxalines under visible-light irradiation , suggesting that 2-fluoro-4-iodoaniline could participate in similar radical-based chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives can vary widely. For example, the thermal stability of 4-fluoroanilines has been studied, and some derivatives were found to be thermally unstable . This information is relevant for understanding the stability and handling requirements of 2-fluoro-4-iodoaniline. Additionally, the solubility of polyfluoroaniline powders in various organic solvents has been characterized , which could be indicative of the solubility behavior of 2-fluoro-4-iodoaniline.

科研应用

抗肿瘤化合物的合成

2-氟-4-碘苯胺已被用于合成喹诺酮,一种新型治疗剂。该过程涉及2-碘苯胺或5-氟-2-碘苯胺与芳基磺酰氯的相互作用,随后进行Sonogashira偶联和环化反应。这条途径允许将各种取代基引入芳基磺酰基中。使用这种方法合成的化合物已经表现出对癌细胞系的选择性体外抑制作用,特别是结肠和肾脏起源的细胞系,突显了这些化合物作为潜在抗肿瘤剂的重要性(McCarroll et al., 2007)。

蚯蚓代谢命运研究

高效液相色谱联用电感耦合等离子体质谱(HPLC/ICPMS)已被用于分析地蚓(Eisenia veneta)暴露于2-氟-4-碘苯胺时产生的含碘代谢物。这项研究对于了解碘化合物的环境影响和代谢命运具有重要意义,而无需使用放射标记化合物。它提供了一种方便的方法来确定这类化合物的代谢命运,这对于环境毒理学研究至关重要(Duckett et al., 2003)。

化学传感器的开发

2-氟-4-碘苯胺已被牵涉到开发新型荧光化学传感器以用于氟化物的感应。这包括使用方酮啉、吡啶和戊-2-烯-1,5-二酮染料骨架,以获得对氰化物和硫化物等阴离子在水或混合水溶液中特定的色-荧光响应。在这一领域的研究反映了这种化合物在基于纳米级无机结构的感官材料发展中的作用,为化学和医学学科中的识别和感应协议提供了新的途径(Martínez‐Máñez & Sancenón, 2006)。

医学中的氟化分子

氟化核苷和核苷酸,如从2-氟-4-碘苯胺衍生的衍生物,由于其抗病毒和抗癌活性而引起了相当大的兴趣。这些氟化合物在靶结合位点的直接相互作用已成为研究的课题,为新型药物类别的开发提供了见解(Lewis et al., 2011)。

Safety And Hazards

未来方向

2-Fluoro-4-iodoaniline has been used to passivate the surface defects of perovskite films, which significantly reduced the defect state density, suppressed carrier nonradiative recombination, and boosted carrier transport of the perovskite films . This resulted in increased open circuit voltage (Voc) and fill factor (FF) of the perovskite solar cells (PSCs) . The power conversion efficiency (PCE) of the PSCs was increased from 21.07% to 23.44% .

性质

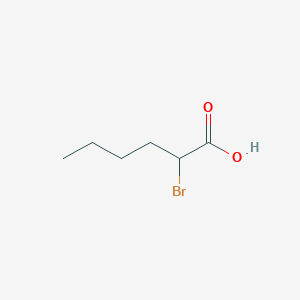

IUPAC Name |

2-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMTUBVTKOYYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952101 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodoaniline | |

CAS RN |

29632-74-4 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-fluoro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29632-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)